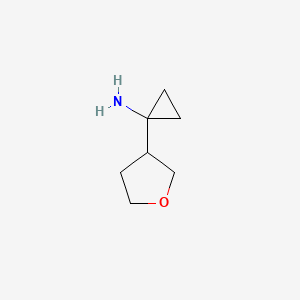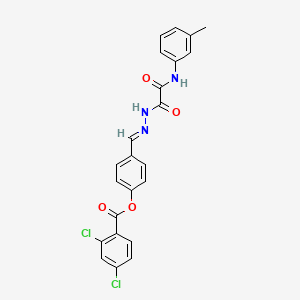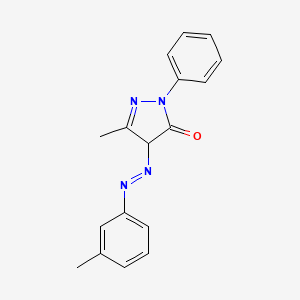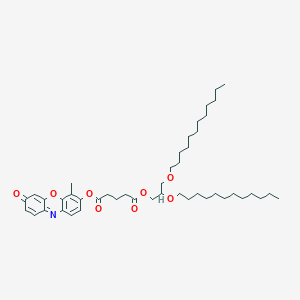
1-(Oxolan-3-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol It is characterized by a cyclopropane ring attached to an oxolane (tetrahydrofuran) ring, with an amine group at the cyclopropane ring
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Oxolane Ring Formation: The oxolane ring can be synthesized via the cyclization of a suitable diol or through the ring-opening of an epoxide.
Amine Introduction:
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-(Oxolan-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
1-(Oxolan-3-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
1-(Oxolan-3-yl)cyclopropan-1-amine can be compared with similar compounds such as:
1-(Tetrahydrofuran-3-yl)cyclopropan-1-amine: Similar structure but with different substituents on the cyclopropane ring.
Cyclopropylamine: Lacks the oxolane ring, resulting in different chemical properties and reactivity.
Oxolane derivatives: Compounds with variations in the substituents on the oxolane ring, leading to different biological activities.
The uniqueness of this compound lies in its combination of the cyclopropane and oxolane rings, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(oxolan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO/c8-7(2-3-7)6-1-4-9-5-6/h6H,1-5,8H2 |
InChI Key |
XFQJUQLTALCDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)



![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)


![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
